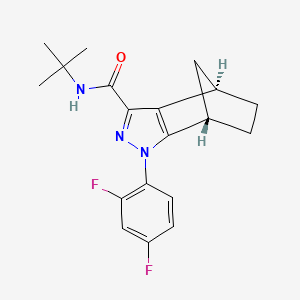

(4R,7S)Tedalinab

Beschreibung

Foundational Aspects of the Endocannabinoid System (ECS)

The ECS is a complex lipid signaling network that is deeply integrated with other signaling systems in the body. Its primary function is to act as a neuromodulatory system, fine-tuning the activity of other neurotransmitter systems to maintain cellular and organismal equilibrium.

The endocannabinoid system is fundamentally composed of three core components:

Endocannabinoids: These are endogenous lipid-based signaling molecules that act as the primary ligands for cannabinoid receptors. The two most well-characterized endocannabinoids are anandamide (B1667382) (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (B1664049) (2-AG).

Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) located on the surface of cells that are activated by endocannabinoids and exogenous cannabinoids. The two principal cannabinoid receptors are CB1R and CB2R.

Metabolic Enzymes: These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby controlling their spatial and temporal signaling. Key enzymes include fatty acid amide hydrolase (FAAH), which primarily degrades anandamide, and monoacylglycerol lipase (B570770) (MAGL), the main enzyme responsible for breaking down 2-AG.

| Component | Examples | Primary Function |

|---|---|---|

| Endocannabinoids | Anandamide (AEA), 2-Arachidonoylglycerol (2-AG) | Signaling molecules that bind to and activate cannabinoid receptors. |

| Cannabinoid Receptors | Cannabinoid Receptor 1 (CB1R), Cannabinoid Receptor 2 (CB2R) | Mediate the physiological effects of cannabinoids. |

| Metabolic Enzymes | Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL) | Regulate the levels of endocannabinoids through synthesis and degradation. |

Endocannabinoids are synthesized "on-demand" from membrane lipid precursors in response to a rise in intracellular calcium levels, often triggered by neuronal activity.

Anandamide (AEA) is primarily synthesized from the membrane phospholipid N-arachidonoyl-phosphatidylethanolamine (NAPE) through the action of a specific phospholipase D (NAPE-PLD). Its degradation is mainly carried out by the enzyme FAAH, which hydrolyzes AEA into arachidonic acid and ethanolamine.

2-Arachidonoylglycerol (2-AG) is synthesized from diacylglycerol (DAG) by the enzyme diacylglycerol lipase (DAGL). The degradation of 2-AG is primarily mediated by the enzyme MAGL, which breaks it down into arachidonic acid and glycerol.

Cannabinoid Receptor Subtypes: CB1R and CB2R

The physiological effects of cannabinoids are mediated by their interaction with two main receptor subtypes, CB1R and CB2R. These receptors, while both part of the GPCR superfamily, exhibit distinct structural features, tissue distributions, and signaling pathways.

CB1R and CB2R share approximately 44% amino acid sequence identity. CB1 receptors are one of the most abundant GPCRs in the central nervous system, with high concentrations in the brain, particularly in areas associated with motor control, cognition, emotional responses, and memory. They are also found in various peripheral tissues, including the lungs, liver, and kidneys. nih.gov

In contrast, CB2 receptors are predominantly expressed in the peripheral nervous system and are particularly abundant in cells and tissues of the immune system, such as B cells, T cells, macrophages, and spleen. nih.gov This differential distribution is a key factor in the distinct physiological roles of the two receptor subtypes.

| Receptor | Primary Location | Associated Functions |

|---|---|---|

| CB1R | Central Nervous System (Brain, Spinal Cord) | Motor coordination, memory, appetite, pain perception |

| CB2R | Peripheral Nervous System, Immune Cells | Immune modulation, inflammation, pain |

Both CB1R and CB2R are coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist, these receptors inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. They can also modulate ion channels, such as inhibiting calcium channels and activating potassium channels. Furthermore, cannabinoid receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways.

Biased signaling, or functional selectivity, is a phenomenon where a ligand preferentially activates one of several signaling pathways coupled to a single receptor. This concept has significant implications for drug development, as it opens the possibility of designing ligands that selectively engage therapeutic pathways while avoiding those that lead to undesirable side effects. For cannabinoid receptors, different agonists can stabilize distinct receptor conformations, leading to preferential coupling to specific G proteins or the recruitment of β-arrestins, thereby initiating different downstream signaling cascades.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

916591-02-1 |

|---|---|

Molekularformel |

C19H21F2N3O |

Molekulargewicht |

345.4 g/mol |

IUPAC-Name |

(1S,7R)-N-tert-butyl-3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxamide |

InChI |

InChI=1S/C19H21F2N3O/c1-19(2,3)22-18(25)16-15-10-4-5-11(8-10)17(15)24(23-16)14-7-6-12(20)9-13(14)21/h6-7,9-11H,4-5,8H2,1-3H3,(H,22,25)/t10-,11+/m1/s1 |

InChI-Schlüssel |

NTPZXHMTJGOMCJ-MNOVXSKESA-N |

Isomerische SMILES |

CC(C)(C)NC(=O)C1=NN(C2=C1[C@@H]3CC[C@H]2C3)C4=C(C=C(C=C4)F)F |

Kanonische SMILES |

CC(C)(C)NC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F |

Herkunft des Produkts |

United States |

The Chemical Compound 4r,7s Tedalinab

A Potent and Selective CB2 Receptor Agonist

(4R,7S)-Tedalinab is distinguished by its high potency and remarkable selectivity as an agonist for the CB2 receptor. rsc.orgiiab.me Research has demonstrated that it exhibits a selectivity for CB2R that is 4700 times greater than its affinity for CB1R. rsc.orgiiab.me This high degree of selectivity is a critical attribute, as activation of CB1R is associated with the psychoactive effects of cannabinoids, which can limit their therapeutic utility. By preferentially targeting CB2R, (4R,7S)-Tedalinab is designed to harness the therapeutic benefits associated with this receptor, primarily its roles in modulating inflammation and pain, without inducing central nervous system side effects. rsc.org

Development for Osteoarthritis and Neuropathic Pain

Developed by Glenmark Pharmaceuticals, (4R,7S)-Tedalinab was investigated for the treatment of chronic pain conditions, specifically osteoarthritis and neuropathic pain. rsc.orgiiab.me These conditions are characterized by persistent inflammation and pain, and the selective activation of CB2 receptors presents a promising therapeutic strategy. The compound has demonstrated good oral bioavailability, a crucial factor for patient convenience and compliance. rsc.org

Chemical Synthesis and Advanced Organic Methodologies for 4r,7s Tedalinab

Retrosynthetic Analysis of the (4R,7S)Tedalinab Scaffold

A retrosynthetic analysis of (4R,7S)Tedalinab reveals a strategic approach to its synthesis, centered on the formation of the key 4,5,6,7-tetrahydro-1H-4,7-methanoindazole core. The primary disconnections would logically occur at the amide bond and the N-aryl bond of the pyrazole (B372694) ring.

This leads to three key fragments:

A bicyclo[2.2.1]heptane-fused pyrazole carboxylic acid: This is the central structural motif of Tedalinab.

tert-Butylamine (B42293): A readily available commercial reagent.

2,4-Difluorophenylhydrazine (B56656) (or a synthetic equivalent): This would be required for the formation of the N-aryl pyrazole.

Further disconnection of the bicyclo[2.2.1]heptane-fused pyrazole carboxylic acid would likely involve a cycloaddition reaction to form the bicyclic system and a subsequent pyrazole formation step. A plausible approach would be a Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable dienophile to construct the bicyclo[2.2.1]heptene skeleton, followed by the formation of the pyrazole ring. The stereochemistry at the 4R and 7S positions would need to be controlled during the synthesis, likely through a stereoselective cycloaddition or subsequent resolution.

Key Synthetic Pathways for (4R,7S)Tedalinab

Based on the retrosynthetic analysis, a plausible forward synthesis can be devised, incorporating multi-step sequences and stereoselective strategies.

Multi-Step Synthetic Sequences

A likely multi-step synthesis of (4R,7S)Tedalinab would commence with the construction of the bicyclic core. A classical approach involves the Diels-Alder reaction of cyclopentadiene with an appropriate dienophile, such as a fumarate (B1241708) derivative, to establish the bicyclo[2.2.1]heptene framework.

The resulting bicyclic adduct would then undergo a series of functional group transformations to introduce the necessary moieties for pyrazole ring formation. This could involve, for example, the introduction of a 1,3-dicarbonyl equivalent onto the bicyclic scaffold.

The pyrazole ring is commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine. In this case, reaction with 2,4-difluorophenylhydrazine would yield the desired N-aryl pyrazole. Subsequent functionalization, such as the introduction of a carboxyl group at the 3-position of the pyrazole ring, would be necessary. This could be achieved through various methods, including lithiation followed by carboxylation.

The final step in the sequence would be the amidation of the pyrazole-3-carboxylic acid with tert-butylamine to afford (4R,7S)Tedalinab.

Table 1: Plausible Multi-Step Synthetic Sequence for (4R,7S)Tedalinab

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | Diels-Alder Cycloaddition | Cyclopentadiene, Fumarate derivative | Bicyclo[2.2.1]heptene diester |

| 2 | Functional Group Manipulation | e.g., Reduction, Oxidation | Bicyclic 1,3-dicarbonyl precursor |

| 3 | Pyrazole Formation | 2,4-Difluorophenylhydrazine | Bicyclo[2.2.1]heptane-fused pyrazole |

| 4 | Carboxylation | n-Butyllithium, CO2 | Pyrazole-3-carboxylic acid |

| 5 | Amidation | tert-Butylamine, Coupling agents | (4R,7S)Tedalinab |

Stereoselective Synthesis of (4R,7S)Tedalinab

The absolute stereochemistry of (4R,7S)Tedalinab is crucial for its biological activity. Achieving this specific stereoconfiguration can be approached in several ways:

Chiral Resolution: A racemic mixture of a key intermediate, such as the bicyclo[2.2.1]heptane-fused pyrazole carboxylic acid, could be resolved using a chiral resolving agent to separate the desired (4R,7S)-enantiomer.

Asymmetric Diels-Alder Reaction: The use of a chiral Lewis acid catalyst in the initial Diels-Alder cycloaddition could directly furnish an enantiomerically enriched bicyclic adduct. This approach offers a more elegant and atom-economical route to the desired stereoisomer.

Chiral Auxiliary Approach: Attaching a chiral auxiliary to the dienophile prior to the Diels-Alder reaction can direct the stereochemical outcome of the cycloaddition. The auxiliary can then be removed in a subsequent step.

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of (4R,7S)Tedalinab is essential for structure-activity relationship (SAR) studies and the development of new chemical entities with improved properties. The synthetic pathways described above are amenable to the creation of a diverse library of analogs.

Table 2: Potential Modifications for Analog Synthesis

| Moiety to Modify | Synthetic Strategy | Potential New Groups |

| tert-Butyl group | Utilize different primary or secondary amines in the final amidation step. | Alkyl, cycloalkyl, aryl, or heterocyclic groups. |

| 2,4-Difluorophenyl group | Employ various substituted phenylhydrazines in the pyrazole formation step. | Different patterns of halogen substitution, alkyl, or alkoxy groups on the phenyl ring. |

| Bicyclo[2.2.1]heptane core | Use different cyclic dienes or dienophiles in the initial cycloaddition. | Modified bicyclic or tricyclic scaffolds. |

Novel Synthetic Technologies in (4R,7S)Tedalinab Research

Modern synthetic technologies can significantly enhance the efficiency and sustainability of the synthesis of complex molecules like (4R,7S)Tedalinab.

Flow Chemistry: Conducting key steps, such as the pyrazole formation or amidation, in a continuous flow reactor could offer improved control over reaction parameters, leading to higher yields and purity, as well as enhanced safety and scalability.

Microwave-Assisted Synthesis: The use of microwave irradiation can often accelerate reaction times and improve yields in cycloaddition and condensation reactions, which are central to the synthesis of the Tedalinab scaffold.

Catalytic C-H Activation: Advanced methods involving direct C-H functionalization could potentially be employed to introduce substituents onto the pyrazole or aromatic rings, offering more direct and atom-economical routes to analogs compared to traditional methods that require pre-functionalized starting materials.

Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Studies of 4r,7s Tedalinab

Identification of Pharmacophoric Elements Critical for CB2R Binding

The development of selective CB2R ligands, such as the analogs of (4R,7S)Tedalinab, hinges on a detailed understanding of the pharmacophoric elements necessary for high-affinity binding. Studies on various classes of CB2R ligands have revealed several key interaction points within the receptor's binding pocket.

Key pharmacophoric features often include:

A hydrogen bond acceptor/donor region: This is crucial for anchoring the ligand within the binding site. For instance, interactions with specific serine residues in the transmembrane helices are frequently observed.

A hydrophobic moiety: A lipophilic group that occupies a hydrophobic pocket within the receptor is a common feature of high-affinity ligands. The size and shape of this group can significantly influence both affinity and selectivity.

A central aromatic or heteroaromatic core: This core structure often serves as a scaffold to correctly orient the other pharmacophoric elements.

For example, in a series of pyrazole (B372694) derivatives, the nature of the substituent on the pyrazole ring and its orientation were found to be vital in determining their affinity for CB1R, a principle that extends to CB2R design. nih.gov Similarly, for diindolylmethane derivatives, small substituents at the 4-position of the indole (B1671886) rings were shown to be beneficial for high CB2R affinity and efficacy.

Impact of Molecular Modifications on CB2R Affinity and Selectivity

Systematic structural modifications of lead compounds are a cornerstone of medicinal chemistry, aimed at enhancing potency and selectivity.

Analysis of Substituent Effects on Receptor Interaction

The introduction of different substituents can profoundly alter a ligand's interaction with the CB2 receptor. For instance, in studies of CB2R agonists, a positive correlation was identified between the lipophilicity of alkyl substituents and the drug-target residence time, which in turn correlated with functional potency. nih.gov This suggests the presence of a lipophilic binding domain within the CB2R that can be exploited to enhance binding kinetics. researchgate.net Conversely, the basicity of amine substituents in the same series of compounds did not show a clear relationship with affinity, residence time, or functional activity, indicating that lipophilicity is a more critical parameter for these specific modifications. nih.gov

The following table illustrates the effect of substituents on CB2R affinity for a series of 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide derivatives. mdpi.com

| Compound | Substituent (R) | CB2R Ki (nM) |

| 54 | 4-chlorophenyl | 0.45 |

| 55 | 4-bromophenyl | 0.85 |

| 57 | 2,4-dichlorophenyl | 1.23 |

This interactive table demonstrates how different halogenated phenyl substituents impact the binding affinity (Ki) at the CB2 receptor.

Optimization for CB2R vs. CB1R Selectivity

Achieving high selectivity for CB2R over CB1R is a primary objective in the development of therapeutic agents to avoid the psychotropic side effects associated with CB1R activation. The high degree of similarity in the binding pockets of CB1R and CB2R presents a significant challenge. nih.gov

Strategies to enhance CB2R selectivity often involve exploiting the subtle differences in the amino acid residues lining the binding pockets. For example, modifications that introduce steric hindrance with residues present in CB1R but not in CB2R can favor binding to the latter. The size of the agonist that can be accommodated in the CB2R binding pocket is smaller due to specific residue changes from CB1R to CB2R. nih.gov

In one study, systematic modifications of a 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide scaffold led to the discovery of ligands with high affinity and selectivity for CB2R. mdpi.com Several compounds in this series displayed Ki values in the nanomolar range for CB2R while showing significantly lower affinity for CB1R, resulting in high selectivity indices. mdpi.com

Conformational Dynamics and Ligand-Receptor Complex Formation

The binding of a ligand to a G protein-coupled receptor (GPCR) like CB2R is not a simple lock-and-key mechanism but a dynamic process involving conformational changes in both the ligand and the receptor. nih.gov The receptor exists in an ensemble of different conformations, and ligand binding can stabilize a specific conformation, leading to receptor activation or inactivation. nih.govnih.gov

Molecular dynamics simulations and biophysical techniques like double electron–electron resonance (DEER) and single-molecule fluorescence resonance energy transfer (smFRET) have been employed to study these conformational dynamics. nih.gov These studies have revealed that different ligands can induce distinct receptor conformations, which may account for their varying functional activities (e.g., full agonism, partial agonism, or inverse agonism). nih.gov The interaction of a ligand with specific transmembrane helices, such as TM3 and TM7, is thought to be crucial in modulating the receptor's conformational state and initiating downstream signaling. nih.gov

Structure-Kinetic Relationships in CB2R Ligand Binding

In recent years, the focus of drug design has expanded from solely considering binding affinity (a thermodynamic parameter) to also include binding kinetics, specifically the association (kon) and dissociation (koff) rate constants. The residence time of a ligand at its target, which is the reciprocal of the dissociation rate (1/koff), has emerged as a critical determinant of in vivo efficacy. nih.govyoutube.comyoutube.com

For CB2R ligands, structure-kinetic relationship (SKR) studies have shown that subtle structural modifications can have a significant impact on binding kinetics. As mentioned earlier, increasing the lipophilicity of alkyl substituents on a particular scaffold led to a longer residence time at the CB2R. nih.gov This prolonged engagement with the receptor can lead to a more sustained pharmacological effect.

The development of novel radiolabeled tool compounds has facilitated the study of the kinetic binding profiles of CB2R ligands, including endogenous cannabinoids. nih.gov These studies have revealed that different ligands, including endocannabinoids, possess distinct kinetic profiles, which may contribute to their specific biological actions. nih.gov

The following table presents kinetic data for a hypothetical series of (4R,7S)Tedalinab analogs to illustrate the principles of SKR.

| Analog | kon (M-1s-1) | koff (s-1) | Residence Time (s) |

| Analog A | 1.5 x 106 | 5.0 x 10-3 | 200 |

| Analog B | 2.0 x 106 | 2.5 x 10-3 | 400 |

| Analog C | 1.8 x 106 | 1.0 x 10-3 | 1000 |

This interactive table illustrates how modifications to a lead compound can affect the association (kon) and dissociation (koff) rates, thereby altering the drug-target residence time.

Pharmacological Characterization of 4r,7s Tedalinab

In Vitro Receptor Binding Assays

In vitro receptor binding assays are fundamental tools used to quantify the affinity of drug candidates for their target receptors. These methods typically involve the competition between a known radioligand and the compound of interest for binding to the receptor. umich.edunih.govrevvity.com For cannabinoid receptors, these assays are vital for determining selectivity and potency.

Radioligand Displacement Binding Studies

Radioligand displacement binding studies are employed to determine how effectively a test compound can displace a known radiolabeled ligand from its binding site on the receptor. umich.edunih.govrevvity.com For cannabinoid receptors, specific radioligands are used to label either CB1 or CB2 receptors. nih.gov While specific radioligands used for (4R,7S)Tedalinab are not detailed in the provided literature, its classification as a selective CB2R agonist implies that such studies were conducted to confirm its binding profile. These studies assess the interaction of the compound with the receptor's orthosteric binding site. nih.govumich.edu

Quantitative Assessment of Receptor Affinity (Ki)

The affinity of a ligand for a receptor is quantitatively assessed by determining its inhibition constant (Ki) or dissociation constant (Kd). These values represent the concentration of the ligand required to inhibit 50% of the radioligand binding or to occupy 50% of the receptors, respectively. medchemexpress.eumdpi.com A lower Ki or Kd value indicates higher receptor affinity.

While specific Ki values for (4R,7S)Tedalinab are not explicitly reported in the provided snippets, its notable selectivity of over 4700-fold for CB2 receptors compared to CB1 receptors strongly indicates a significant difference in its binding affinities for these two receptor subtypes. wikipedia.orgmedkoo.commedchemexpress.eu This high selectivity suggests that (4R,7S)Tedalinab binds with substantially greater affinity to the CB2 receptor than to the CB1 receptor. For context, other selective CB2 agonists have demonstrated Ki values in the low nanomolar range for CB2 receptors, with significantly higher Ki values for CB1 receptors.

Table 1: Receptor Selectivity Profile of (4R,7S)Tedalinab

| Receptor | Affinity (Representative Data) | Selectivity (CB2 vs. CB1) |

| CB2 | High (implied by selectivity) | >4700-fold |

| CB1 | Low (implied by selectivity) |

Note: Specific Ki values for (4R,7S)Tedalinab are not provided in the source material. The table highlights the reported selectivity ratio.

Functional Characterization of CB2R Agonism

Functional assays are crucial for understanding how a ligand interacts with its receptor to elicit a biological response. For CB2R agonists like (4R,7S)Tedalinab, these assays typically investigate the modulation of downstream signaling pathways.

Adenylyl Cyclase Inhibition and cAMP Modulation

Cannabinoid receptors, including CB2R, are known to be G protein-coupled receptors that typically signal through inhibitory G proteins (Gi/Go). nih.govnih.govmerckmillipore.com Activation of these receptors generally leads to the inhibition of adenylyl cyclase, an enzyme responsible for converting ATP into cyclic adenosine (B11128) monophosphate (cAMP). nih.govmerckmillipore.comnih.gov Consequently, CB2R agonists are expected to decrease intracellular cAMP levels. nih.govmerckmillipore.com While specific data on (4R,7S)Tedalinab's direct effect on adenylyl cyclase activity or cAMP levels are not detailed in the provided snippets, its classification as a CB2R agonist implies that it would likely mediate these inhibitory effects on the cAMP signaling pathway.

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research of 4r,7s Tedalinab

In Vitro and In Vivo Absorption Studies

In Vitro Absorption Studies: Specific in vitro absorption studies, such as those using Caco-2 cell monolayers or parallel artificial membrane permeability assay (PAMPA), detailing the intestinal permeability or solubility of (4R,7S)Tedalinab were not extensively detailed in the reviewed preclinical literature.

In Vivo Absorption Studies: Preclinical in vivo studies have provided insights into the absorption characteristics of (4R,7S)Tedalinab. The compound has demonstrated bioavailability across various species exceeding 50% rsc.org. It has been described as having good oral bioavailability wikipedia.orgresearchgate.net. More specifically, (4R,7S)Tedalinab has shown modest oral bioavailability with an estimated half-life of 1.7 hours rsc.org. Furthermore, it exhibited excellent intraperitoneal (i.p.) bioavailability, reported at 96%, with a half-life of 6.7 hours rsc.org.

Distribution Profile Across Tissues and Biological Barriers

Tissue Distribution: Specific data regarding the tissue distribution of (4R,7S)Tedalinab, including tissue-to-plasma concentration ratios or accumulation in specific organs, was not comprehensively detailed in the reviewed preclinical literature.

Biological Barriers: Regarding penetration across biological barriers, studies have indicated that the brain uptake of (4R,7S)Tedalinab was low at anti-nociceptive doses in both rat and primate models researchgate.net. This suggests a limited ability to cross the blood-brain barrier (BBB) under these conditions, which is often a desirable characteristic for peripherally acting CB2 agonists to minimize central nervous system effects.

Metabolic Pathways and Enzyme Identification

Cannabinoids, in general, undergo metabolism in the body, typically involving Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions nih.govencyclopedia.pub. These processes are often mediated by cytochrome P450 (CYP) enzymes, which play a significant role in drug metabolism and elimination nih.govmdpi.commedsafe.govt.nzpsu.edu.

Excretion Routes and Clearance Mechanisms

Excretion Routes: The primary routes of excretion for (4R,7S)Tedalinab (e.g., renal or biliary) were not detailed in the reviewed preclinical literature. Preclinical ADME studies typically aim to characterize drug and metabolite recovery in urine, feces, and other excretory products to understand elimination pathways wuxiapptec.com.

Clearance Mechanisms: Specific clearance mechanisms for (4R,7S)Tedalinab, such as hepatic clearance or renal clearance, were not explicitly described in the provided preclinical research findings.

Compound Table:

| Compound Name | Development Code / Other Identifiers |

| (4R,7S)Tedalinab | GRC-10693 |

| Δ9-THC | |

| Noladin ether | |

| Virodhamine | |

| (R)-methandamide | |

| WIN 55,212-2 | |

| (R)-(+)-AM1241 | |

| Nabilone | |

| L-759,632 | |

| CP-55,940 | |

| Olorinab | |

| LY2828360 | |

| Lenabasum |

Data Tables:

Table 1: Bioavailability of (4R,7S)Tedalinab in Preclinical Studies

| Route of Administration | Bioavailability (%) | Half-life (h) | Notes | Reference |

| Oral | >50% | ~1.7 | Modest oral bioavailability | rsc.org |

| Oral | Good | N/A | General descriptor | wikipedia.orgresearchgate.net |

| Intraperitoneal (i.p.) | 96% | 6.7 | Excellent i.p. bioavailability | rsc.org |

Table 2: Distribution and Metabolic Stability Findings for (4R,7S)Tedalinab

| Parameter | Finding | Species/System | Notes | Reference |

| Brain Uptake | Low | Rat, Primate | Observed at anti-nociceptive doses | researchgate.net |

| Metabolic Stability | 9% remaining after 30 min | Human | Not optimal | rsc.org |

| Metabolic Stability | 5% remaining after 30 min | Rat | Not optimal | rsc.org |

| Plasma Protein Binding | Not specified for Tedalinab; data for "45" provided (98% human, 97% rat) | Human, Rat | Cannot be directly attributed to Tedalinab based on provided text. | rsc.org |

Preclinical Efficacy Evaluation and Mechanistic Investigations of 4r,7s Tedalinab

In Vitro Models for CB2R-Mediated Cellular Responses

Information regarding the in vitro evaluation of (4R,7S)Tedalinab's activity on cannabinoid receptor 2 (CB2R)-mediated cellular responses is not available in the provided search results.

In Vivo Animal Models of Pathological Conditions

Specific studies on the in vivo efficacy of (4R,7S)Tedalinab in animal models of various pathological conditions were not found in the search results. The following sections outline the types of models that are typically used to evaluate compounds targeting the CB2 receptor in these disease areas.

Pain Models (e.g., neuropathic, inflammatory pain models)

Preclinical evaluation of compounds for analgesic properties often employs models of neuropathic and inflammatory pain. Neuropathic pain models aim to replicate the chronic pain state that arises from nerve injury. Common models include the chronic constriction injury (CCI) of the sciatic nerve, the spared nerve injury (SNI) model, and the spinal nerve ligation (SNL) model. In these models, researchers assess the compound's ability to alleviate hypersensitivity to thermal and mechanical stimuli.

Inflammatory pain models are used to study pain resulting from tissue inflammation. The injection of agents like complete Freund's adjuvant (CFA) or carrageenan into the paw of a rodent induces a localized inflammatory response, leading to pain-like behaviors such as thermal hyperalgesia and mechanical allodynia. The efficacy of a test compound is determined by its ability to reduce these pain responses. nih.gov

Inflammation Models

Animal models of inflammation are crucial for understanding the pathophysiology of inflammatory diseases and for testing novel anti-inflammatory agents. Beyond the localized inflammation models used for pain studies, more systemic models are also utilized. For instance, lipopolysaccharide (LPS)-induced inflammation can be used to assess a compound's ability to modulate the production of pro-inflammatory cytokines. Models of specific inflammatory diseases, such as collagen-induced arthritis for rheumatoid arthritis, are also employed to evaluate therapeutic potential in a more disease-relevant context.

Models of Neurodegenerative and Neuroinflammatory Disorders

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. nih.govnih.gov Animal models for these disorders are used to investigate the potential of therapeutic agents to mitigate neuroinflammatory processes and their downstream consequences.

For Alzheimer's disease, transgenic mouse models that overexpress amyloid-beta precursor protein (APP) and presenilin 1 (PS1) are widely used. These models develop amyloid plaques, a hallmark of the disease, and exhibit cognitive deficits. The therapeutic efficacy of a compound can be assessed by its ability to reduce plaque burden, decrease microglial and astrocyte activation, and improve cognitive function in these animals. jpreventionalzheimer.com

In Parkinson's disease research, neurotoxin-based models, such as those using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-hydroxydopamine (6-OHDA), are common. These toxins selectively destroy dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the disease. The neuroprotective and anti-inflammatory effects of a test compound can be evaluated by measuring the preservation of these neurons and the reduction of inflammatory markers.

Gastrointestinal Disease Models (e.g., inflammatory bowel disease, irritable bowel syndrome)

Preclinical research in inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, relies on various animal models that recapitulate aspects of the human disease. nih.gov Chemically induced models, such as the dextran (B179266) sulfate (B86663) sodium (DSS) and trinitrobenzenesulfonic acid (TNBS) models of colitis, are frequently used. In these models, the administration of the chemical agent induces intestinal inflammation, leading to symptoms like weight loss, diarrhea, and rectal bleeding. The efficacy of a potential therapeutic is assessed by its ability to ameliorate these clinical signs and reduce histological evidence of inflammation in the colon. nih.gov

For irritable bowel syndrome (IBS), models often focus on visceral hypersensitivity, a key symptom of the condition. These can include models of post-inflammatory visceral hypersensitivity, where a transient intestinal inflammation leads to long-lasting visceral pain responses. The effect of a compound on visceral sensitivity is typically measured by assessing the animal's response to colorectal distension.

Other Disease Models (e.g., diabetic neuro/nephropathy, liver cirrhosis)

The therapeutic potential of compounds in other conditions is also explored using relevant animal models. For diabetic neuropathy, models such as the streptozotocin (B1681764) (STZ)-induced diabetic mouse or rat are used. These animals develop hyperglycemia, which leads to nerve damage and neuropathic pain, providing a platform to test for analgesic and neuroprotective effects.

Animal models of diabetic nephropathy often involve inducing diabetes in susceptible strains of rodents, which then develop kidney damage over time. The efficacy of a treatment can be evaluated by measuring parameters such as albuminuria, glomerular filtration rate, and histological changes in the kidney.

For liver cirrhosis, a common model involves chronic administration of carbon tetrachloride (CCl4), which causes progressive liver fibrosis. The anti-fibrotic potential of a compound is assessed by its ability to reduce collagen deposition and improve liver function markers.

Elucidation of Molecular and Cellular Mechanisms Underlying Preclinical Efficacy

A thorough understanding of a drug candidate's molecular and cellular mechanisms is fundamental to its development. For (4R,7S)Tedalinab, as a CB2R agonist, it is hypothesized that its therapeutic effects would be mediated through the activation of this receptor. The CB2 receptor is a G protein-coupled receptor (GPCR) primarily expressed on immune cells, and its activation is known to trigger a cascade of intracellular signaling events.

Generally, CB2R activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, can modulate the activity of various downstream effectors, including protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs), ultimately influencing gene transcription and cellular responses such as cytokine production and immune cell migration.

However, specific details on how (4R,7S)Tedalinab influences these signaling pathways are not publicly documented. Key mechanistic questions remain unanswered:

Downstream Signaling Pathways: Does (4R,7S)Tedalinab exhibit biased agonism, preferentially activating certain downstream pathways (e.g., G protein-dependent vs. β-arrestin-mediated signaling)? Biased agonism can have significant implications for a drug's therapeutic efficacy and side-effect profile.

Cellular Effects: What are the specific effects of (4R,7S)Tedalinab on different immune cell types, such as microglia, macrophages, and T-lymphocytes? Detailed in vitro studies would be necessary to characterize its impact on cell proliferation, apoptosis, and the secretion of pro- and anti-inflammatory mediators.

Receptor Regulation: How does prolonged exposure to (4R,7S)Tedalinab affect CB2R expression, desensitization, and internalization? These are critical factors in determining the long-term efficacy and potential for tolerance development.

Lead Optimization and Drug Discovery Strategies for Cb2r Agonists

Rational Drug Design Approaches in Lead Optimization

Rational drug design forms the cornerstone of modern medicinal chemistry, guiding the systematic modification of lead compounds to enhance their pharmacological profiles. For CB2 receptor agonists, this involves a deep understanding of structure-activity relationships (SAR) and target-ligand interactions. Key strategies include:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists meticulously analyze how structural modifications to a lead compound affect its binding affinity, efficacy, and selectivity. For CB2 receptor ligands, a critical aspect of SAR is achieving high selectivity for CB2 over the CB1 receptor. Tedalinab, for instance, exhibits a remarkable selectivity ratio of over 4700-fold for CB2 over CB1 wikipedia.orgmedkoo.com. This high degree of selectivity is a direct result of rational design, where specific chemical features were incorporated to favor interaction with the CB2 receptor's binding pocket while minimizing affinity for CB1.

Scaffold Hopping and Molecular Hybridization: These techniques involve altering the core chemical structure (scaffold) of a lead compound or combining pharmacophoric elements from different molecules to discover novel chemical entities with improved properties. By exploring diverse chemical spaces, researchers can identify compounds with enhanced potency, selectivity, and favorable pharmacokinetic (ADME) profiles. For example, optimization efforts on various scaffolds, such as coumarins and indoles, have led to the discovery of potent and selective CB2 agonists rsc.orgnih.govresearchgate.netrsc.org.

Optimization of Physicochemical Properties: Beyond receptor interactions, rational design also focuses on optimizing properties such as solubility, metabolic stability, and oral bioavailability. Achieving a balance between high activity, selectivity, and desirable pharmacokinetic characteristics is crucial for a compound's therapeutic viability rsc.orgnih.govresearchgate.netrsc.org.

Fragment-Based Drug Discovery (FBDD) in CB2R Ligand Development

Fragment-based drug discovery (FBDD) is a powerful approach that starts with identifying small, low-molecular-weight fragments that bind weakly to a target protein. These fragments are then elaborated or linked together to create more potent and selective ligands. While specific details regarding the application of FBDD in the discovery of Tedalinab are not extensively documented in the provided literature, FBDD is a recognized strategy in the broader field of CB2 receptor ligand development. Its principles can be applied to identify initial binding motifs that can be subsequently optimized through medicinal chemistry efforts to yield high-affinity CB2 receptor agonists.

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational chemistry and molecular modeling play an indispensable role in accelerating lead optimization by providing insights into ligand-receptor interactions and predicting compound behavior.

Homology Modeling: In the absence of experimentally determined crystal structures for the CB2 receptor, homology models were constructed using templates of related proteins, such as bovine rhodopsin researchgate.netresearchgate.netnih.govpnas.orgnih.gov. These models served as crucial platforms for early-stage structure-based drug design and virtual screening efforts.

Molecular Docking: Docking simulations are used to predict the preferred binding orientation and affinity of potential ligands within the CB2 receptor's binding site researchgate.netresearchgate.netnih.govacs.orgnih.govtandfonline.comacs.orgresearchgate.net. This technique helps in prioritizing compounds for synthesis and experimental testing, guiding the selection of modifications that enhance binding.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of ligand-receptor interactions, allowing researchers to study the stability of binding complexes, conformational changes, and the role of specific amino acid residues in ligand recognition researchgate.nettandfonline.com. For instance, studies have identified critical residues like Phe197 as important for the binding of CB2-selective agonists researchgate.net.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling: QSAR models establish mathematical relationships between the chemical structure of a series of compounds and their biological activity, enabling the prediction of activity for novel molecules researchgate.netresearchgate.netacs.org. Pharmacophore modeling identifies the essential three-dimensional spatial arrangement of functional groups required for receptor binding, guiding the design of new ligands with improved affinity and selectivity rsc.orgacs.orgnih.gov.

Artificial Intelligence (AI) and Machine Learning (ML): More recently, AI and ML approaches, such as deep learning models (e.g., CB2former), have been developed for predicting CB2 receptor ligand activity and identifying key molecular substructures, further streamlining virtual screening and lead optimization arxiv.orgresearchgate.netmdpi.com.

Iterative Design-Make-Test-Analyze (DMTA) Cycles in Medicinal Chemistry

The development of potent and selective drug candidates is inherently an iterative process, often described by the Design-Make-Test-Analyze (DMTA) cycle. This cyclical approach involves:

Design: Hypothesizing structural modifications based on SAR, computational modeling, or other insights.

Make: Synthesizing the designed compounds.

Test: Evaluating the synthesized compounds in relevant biological assays (e.g., binding affinity, functional activity, selectivity).

Analyze: Interpreting the experimental results to understand the impact of structural changes and inform the next round of design.

This feedback loop allows medicinal chemists to progressively refine lead compounds, optimizing them for potency, selectivity, and ADME properties. The concept of an "in silico molecular design-test circle" further emphasizes the integration of computational tools within these cycles to accelerate the process mdpi.comnih.gov. Tedalinab's journey likely involved numerous such DMTA cycles, where initial lead compounds were systematically modified and tested until the desired profile of high potency and selectivity for the CB2 receptor was achieved.

Data Tables

To illustrate the importance of selectivity and the methodologies employed, the following tables summarize key aspects of CB2 receptor agonist development.

Table 1: Key CB2 Receptor Agonists and Selectivity Data

| Compound Name | Approximate CB2 Ki (nM) | Approximate CB1 Ki (nM) | Selectivity Ratio (CB1 Ki / CB2 Ki) | Key Therapeutic Area Focus | References |

| Tedalinab (GRC-10693) | Not specified | Not specified | >4700 | Osteoarthritis, Neuropathic Pain | wikipedia.orgmedkoo.com |

| JWH-151 | Not specified | Not specified | 1300 | Analgesic, Anti-inflammatory | rsc.org |

| JWH-229 | Not specified | Not specified | 174 | Not specified | rsc.org |

| GW842166X | Not specified | Not specified | Not specified | Pain, Inflammation | nih.gov |

| HU-433 | Lower than HU-308 | Not specified | Not specified | Bone loss, Inflammation | pnas.org |

| HU-308 | Higher than HU-433 | Not specified | Not specified | Bone loss, Inflammation | pnas.org |

Note: Specific Ki values for all compounds are not consistently reported across all sources. The table emphasizes reported selectivity ratios as a critical metric in CB2R drug development.

Challenges and Future Perspectives in 4r,7s Tedalinab and Cb2r Agonist Research

Discrepancies Between Preclinical Findings and Advanced Development Stages

A significant challenge in the development of CB2R agonists is the frequent disconnect between promising preclinical data and outcomes in later-stage clinical trials. Many compounds that show robust efficacy in animal models fail to demonstrate similar benefits in human subjects. For instance, early clinical trials with CB2R agonists in conditions like osteoarthritis have not met their primary endpoints, despite strong preclinical evidence. ethz.ch

Several factors contribute to this translational gap:

Species Differences: The CB2 receptor exhibits notable differences in protein sequence and pharmacology across species. nih.govnih.gov For example, the human and rodent CB2 receptors have different gene structures and isoform expression patterns, which can lead to differential effects of the same agonist. nih.govdntb.gov.ua There are also significant species-specific variations in CB2R mRNA splicing and expression. nih.govrsc.org While (4R,7S)Tedalinab reportedly exhibits similar binding affinities for human and rat CB2R, this does not guarantee identical functional responses or clinical outcomes. researchgate.net

Inappropriate Preclinical Models: The animal models used in preclinical studies may not accurately replicate the complexity of human diseases. This can lead to an overestimation of a drug's potential efficacy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Differences: The absorption, distribution, metabolism, and excretion (ADME) profiles of CB2R agonists can vary significantly between preclinical species and humans. ethz.ch Early development candidates often suffered from high lipophilicity and poor solubility, leading to low oral bioavailability. ethz.ch

Lack of Target Engagement Confirmation: In many clinical trials, it is difficult to confirm whether the drug has reached the target CB2 receptors in the relevant tissues at a sufficient concentration to exert a therapeutic effect.

The following table summarizes some of the key discrepancies observed in CB2R agonist development:

| Feature | Preclinical Observation | Clinical Outcome | Potential Reasons for Discrepancy |

| Efficacy in Pain Models | Strong analgesic effects in rodent models of inflammatory and neuropathic pain. nih.gov | Limited efficacy in human trials for acute and chronic pain. nih.govnih.gov | Species differences in CB2R pharmacology, inappropriate pain models. nih.gov |

| Anti-inflammatory Effects | Potent anti-inflammatory effects in various animal models of inflammation. | Inconsistent or modest anti-inflammatory effects in clinical studies. | Differences in the role of CB2R in human versus animal inflammatory processes. |

| Neuroprotection | Protective effects in animal models of neurodegenerative diseases. | Lack of successful clinical trials for neurodegenerative conditions. | Challenges with blood-brain barrier penetration and long-term safety. |

Addressing the Complexity of CB2R Pharmacology

The pharmacology of the CB2 receptor is intricate and not yet fully understood, which adds another layer of complexity to drug development. researchgate.net Key aspects that present challenges include:

Biased Agonism: CB2R agonists can exhibit "biased agonism" or "functional selectivity," meaning that different ligands can stabilize distinct receptor conformations, leading to the activation of specific downstream signaling pathways while having little to no effect on others. For example, some agonists may potently activate G-protein signaling but be weak in recruiting β-arrestin, or vice-versa. This phenomenon suggests that the therapeutic effects and potential side effects of a CB2R agonist may depend on its specific signaling profile.

Receptor Expression and Regulation: CB2R expression is generally low in healthy tissues but can be significantly upregulated in response to inflammation or injury. ethz.ch This dynamic regulation makes it challenging to predict the effects of a CB2R agonist in different disease states. Furthermore, the detection of CB2R protein has been historically difficult due to a lack of specific and reliable antibodies. ethz.ch

Allosteric Modulation: The discovery of allosteric modulators for CB2R, which bind to a site distinct from the primary agonist binding site, has opened up new therapeutic possibilities. However, the characterization of these modulators and their interaction with orthosteric ligands is still in its early stages.

Development of Advanced Chemical Probes for CB2R Research

To unravel the complexities of CB2R pharmacology and facilitate drug discovery, the development of high-quality chemical probes is essential. ethz.chnih.gov These tools are crucial for target validation, studying ligand-receptor interactions, and visualizing the receptor in its native environment. ethz.chnih.gov

Recent advancements in this area include:

Fluorescent Ligands: Fluorescently labeled CB2R ligands have been developed to enable real-time imaging of the receptor in living cells. These probes are valuable for studying receptor trafficking, internalization, and interactions with other proteins. The "reverse design" approach, starting from molecules with optimized medicinal chemistry profiles, is a promising strategy for creating high-quality labeled probes. ethz.ch

Radioligands for PET Imaging: Positron Emission Tomography (PET) radioligands are being developed to visualize and quantify CB2R expression in vivo. This technology holds great promise for diagnosing diseases associated with CB2R upregulation and for confirming target engagement in clinical trials.

Covalent and Photoactivatable Probes: These tools can be used to irreversibly label the CB2 receptor, which is useful for structural biology studies and identifying the ligand binding pocket.

The development of these advanced chemical probes will provide a deeper understanding of CB2R biology and aid in the design of more effective and selective therapeutic agents. nih.gov

Strategic Directions for Next-Generation CB2R Agonists

Overcoming the challenges in CB2R drug discovery will require a multi-faceted approach and innovative strategies. Future directions for the development of next-generation CB2R agonists include:

Designing Ligands with Specific Signaling Profiles: By leveraging the concept of biased agonism, it may be possible to design ligands that selectively activate therapeutically relevant signaling pathways while avoiding those that lead to undesirable side effects.

Improving Physicochemical Properties: A key focus is on developing CB2R agonists with improved "drug-like" properties, including better solubility, metabolic stability, and oral bioavailability, to enhance their clinical potential.

Targeting Receptor Heteromers: Evidence suggests that CB2R can form heteromers with other receptors, such as the CB1 receptor. Targeting these receptor complexes with bivalent ligands could offer a novel therapeutic strategy.

Utilizing Computational and Machine Learning Approaches: Advanced computational methods, including machine learning and deep learning, are being employed to predict the binding affinity and functional activity of new chemical entities, accelerating the discovery of potent and selective CB2R agonists.

Focusing on Specific Patient Populations: Future clinical trials should be designed based on a strong understanding of the underlying disease pathology and the role of CB2R in that specific condition. ethz.ch The use of biomarkers and imaging techniques to select appropriate patient populations and monitor treatment response will be crucial.

Q & A

Q. What validation criteria are essential for confirming target engagement of (4R,7S)Tedalinab in vivo?

- Methodological Answer : Use pharmacodynamic (PD) biomarkers (e.g., target occupancy via PET imaging or enzymatic activity assays). Perform ex vivo target engagement assays (e.g., Western blot for phosphorylation status) in harvested tissues. Correlate PD markers with PK parameters (e.g., Cmax, AUC) to establish exposure-response relationships .

Q. How can researchers mitigate batch-to-batch variability in (4R,7S)Tedalinab synthesis for long-term studies?

- Methodological Answer : Implement strict quality control (QC) protocols: NMR for structural confirmation, HPLC for purity (>98%), and Karl Fischer titration for residual solvents. Use accelerated stability studies (40°C/75% RH) to predict shelf-life. Document synthesis parameters (e.g., reaction time, catalysts) in standardized templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.